molecular formula C5H10BrNO2 B1365708 3-bromo-N-methoxy-N-methyl-propionamide CAS No. 128562-58-3

3-bromo-N-methoxy-N-methyl-propionamide

Cat. No.: B1365708
CAS No.: 128562-58-3
M. Wt: 196.04 g/mol
InChI Key: HPAOGJIJRRDYPB-UHFFFAOYSA-N
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Description

3-bromo-N-methoxy-N-methyl-propionamide is an organic compound with the molecular formula C5H10BrNO2. It is a brominated amide, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the propionamide backbone .

Preparation Methods

The synthesis of 3-bromo-N-methoxy-N-methyl-propionamide typically involves the bromination of N-methoxy-N-methyl-propionamide. This can be achieved through the reaction of N-methoxy-N-methyl-propionamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-bromo-N-methoxy-N-methyl-propionamide undergoes various chemical reactions, including:

Scientific Research Applications

3-bromo-N-methoxy-N-methyl-propionamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-methoxy-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .

Properties

IUPAC Name

3-bromo-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAOGJIJRRDYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In analogy to the procedure described in intermediate 1D, 3-bromopropionic acid gave the title compound as a light yellow liquid. MS: 195.9 (MH+, 1Br).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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